molecular formula C138H220N36O50 B3029191 (Tyr0)-C-peptide (human) CAS No. 57327-90-9

(Tyr0)-C-peptide (human)

Cat. No. B3029191
CAS RN: 57327-90-9
M. Wt: 3183.4 g/mol
InChI Key: AKQDHADEEKZZBX-MMWRMCFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Peptides can undergo various chemical reactions, often facilitated by enzymes. These can include cleavage, phosphorylation, glycosylation, and others . The specific chemical reactions involving “(Tyr0)-C-peptide (human)” are not clearly documented in the available literature.

Scientific Research Applications

Reduced Affinity of Iodinated Forms of (Tyr0)-C-peptide for Natriuretic Peptide Receptors

Tyr(O)CNP, an analogue of C-type natriuretic peptide (CNP) with a tyrosine residue, was studied for its binding affinity to rat natriuretic peptide receptors. The study found that iodination of Tyr(O)CNP alters its structure, impacting its affinity for natriuretic peptide receptor B. This suggests caution in using such compounds for receptor detection studies (Thibault et al., 1995).

Preparation of Tyr-C-peptide from Genetically Altered Human Insulin Precursor

Recombinant Tyr-C-peptide was obtained from a genetically altered form of human proinsulin. This process, involving expression in Escherichia coli and purification, provides a means to create Tyr-C-peptide for use in C-peptide radioimmunoassay, which is crucial for assessing pancreatic B-cell secretion activity (Sun, Tang, & Hu, 1995).

Isolation of Novel Analgesic Pentapeptide Containing Tyr-Arg

A novel pentapeptide named "neo-kyotorphin," containing the Tyr-Arg unit, was isolated from bovine brain. This peptide displayed a dose-dependent analgesic effect in mice, highlighting its potential for pain management (Takagi et al., 1982).

Role of Tyr-Containing Peptides in Corticotropin-Releasing Factor Receptors

Research on corticotropin-releasing factor (CRF) receptors utilized radioiodinated Tyr-oCRF to investigate receptor interactions. This study contributed to understanding the role of such Tyr-containing peptides in mediating visceral and behavioral responses to stress (Aguilera et al., 1987).

Modification Effects on Calcitonin Gene-Related Peptide Analogs

Modifications to the N-terminus of calcitonin gene-related peptide (CGRP) analogs, including changes involving Tyr residues, were explored. This research aids in understanding how such modifications impact receptor binding affinities, offering insights for designing potent receptor antagonists (Smith et al., 2003).

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C138H220N36O50/c1-63(2)46-85(165-122(207)82(35-43-110(195)196)161-136(221)113(70(15)16)172-123(208)78(28-36-96(140)178)154-103(185)59-150-135(220)112(69(13)14)171-124(209)79(29-37-97(141)179)160-127(212)88(49-66(7)8)166-130(215)91(53-111(197)198)169-121(206)81(34-42-109(193)194)157-115(200)72(18)152-120(205)80(33-41-108(191)192)158-117(202)76(139)52-74-24-26-75(177)27-25-74)119(204)147-55-101(183)144-54-100(182)145-60-106(188)173-44-20-22-94(173)133(218)149-56-102(184)151-71(17)114(199)146-57-104(186)155-92(61-175)131(216)167-89(50-67(9)10)128(213)162-83(30-38-98(142)180)137(222)174-45-21-23-95(174)134(219)170-86(47-64(3)4)125(210)153-73(19)116(201)164-87(48-65(5)6)126(211)159-77(32-40-107(189)190)118(203)148-58-105(187)156-93(62-176)132(217)168-90(51-68(11)12)129(214)163-84(138(223)224)31-39-99(143)181/h24-27,63-73,76-95,112-113,175-177H,20-23,28-62,139H2,1-19H3,(H2,140,178)(H2,141,179)(H2,142,180)(H2,143,181)(H,144,183)(H,145,182)(H,146,199)(H,147,204)(H,148,203)(H,149,218)(H,150,220)(H,151,184)(H,152,205)(H,153,210)(H,154,185)(H,155,186)(H,156,187)(H,157,200)(H,158,202)(H,159,211)(H,160,212)(H,161,221)(H,162,213)(H,163,214)(H,164,201)(H,165,207)(H,166,215)(H,167,216)(H,168,217)(H,169,206)(H,170,219)(H,171,209)(H,172,208)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,223,224)/t71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,112-,113-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQDHADEEKZZBX-MMWRMCFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C138H220N36O50
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3183.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tyr0)-C-peptide (human)

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